3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Description
Structural Characterization
Molecular Architecture and Stereochemical Features
3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (C₉H₁₃N₃O) consists of a planar 1,2,4-oxadiazole ring with two substituents: a cyclopropyl group at position 3 and a pyrrolidin-3-yl group at position 5. The oxadiazole ring contains two nitrogen atoms (N1 and N2) and an oxygen atom (O) arranged in a conjugated system, with alternating single and double bonds. The cyclopropyl group introduces steric strain due to its ring puckering, while the pyrrolidin-3-yl substituent contributes flexibility through its five-membered amine ring.
The stereochemistry of the pyrrolidin-3-yl group is critical, with the (3R)-configuration observed in crystallographic studies. This stereoisomerism influences hydrogen-bonding patterns and molecular packing in the solid state. Key bond lengths and angles in the oxadiazole ring include:
- N1–C3 : ~1.28 Å
- C3–O : ~1.35 Å
- O–N2 : ~1.41 Å
- N2–C5 : ~1.30 Å
Table 1: Bond Lengths in the Oxadiazole Core (Å)
| Bond | Length | Source |
|---|---|---|
| N1–C3 | 1.28 | |
| C3–O | 1.35 | |
| O–N2 | 1.41 | |
| N2–C5 | 1.30 |
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy provides critical insights into the compound’s electronic environment and spatial arrangement.
¹H NMR (DMSO-d₆)
- Cyclopropyl protons : δ 0.8–1.2 ppm (multiplet, 4H)
- Pyrrolidine protons : δ 1.7–2.3 ppm (multiplet, 4H) and δ 3.4–3.7 ppm (multiplet, 1H)
- Oxadiazole ring protons : No proton signals due to the absence of hydrogen atoms on the ring.
¹³C NMR (DMSO-d₆)
- Cyclopropyl carbons : δ 10–12 ppm (CH₂ groups)
- Pyrrolidine carbons : δ 23–28 ppm (CH₂) and δ 48–52 ppm (CH)
- Oxadiazole carbons : δ 150–160 ppm (C3 and C5).
Table 2: ¹H and ¹³C NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Cyclopropyl (CH₂) | 0.8–1.2 | Multiplet | CH₂ (cyclopropane) |
| Pyrrolidine (CH₂) | 1.7–2.3 | Multiplet | CH₂ (pyrrolidine) |
| Pyrrolidine (CH) | 3.4–3.7 | Multiplet | CH (pyrrolidine) |
| Cyclopropyl (CH₂) | 10–12 | - | CH₂ (cyclopropane) |
| Pyrrolidine (CH₂) | 23–28 | - | CH₂ (pyrrolidine) |
| Pyrrolidine (CH) | 48–52 | - | CH (pyrrolidine) |
Infrared (IR) Spectroscopy of Functional Groups
IR spectroscopy confirms the presence of key functional groups:
- C=N stretching : ~1680 cm⁻¹ (oxadiazole ring)
- N–O stretching : ~1250 cm⁻¹ (oxadiazole ring)
- C–N stretching : ~1450 cm⁻¹ (pyrrolidine ring)
- C–H bending (cyclopropane) : ~1050 cm⁻¹.
Table 3: IR Absorption Bands (cm⁻¹)
| Functional Group | Wavenumber (cm⁻¹) | Source |
|---|---|---|
| C=N (oxadiazole) | ~1680 | |
| N–O (oxadiazole) | ~1250 | |
| C–N (pyrrolidine) | ~1450 | |
| C–H (cyclopropane) | ~1050 |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 179 [M + H]⁺, consistent with the molecular formula C₉H₁₃N₃O. Fragmentation patterns include:
X-ray Crystallographic Studies
Single-crystal X-ray diffraction (PDB ID: 5RYJ) reveals the compound’s planar oxadiazole ring with substituents in a trans configuration. Key structural features include:
- Cyclopropyl group : Equidistant from the oxadiazole ring, with CH₂ groups adopting a trigonal geometry.
- Pyrrolidin-3-yl group : Adopting a chair-like conformation with the nitrogen atom pointing upward.
- Hydrogen bonding : Weak intramolecular interactions between the pyrrolidine NH and oxygen atom of the oxadiazole ring.
Table 4: Crystallographic Parameters (PDB 5RYJ)
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁2₁2₁ | |
| Unit cell dimensions | a = 8.3 Å, b = 15.6 Å, c = 19.1 Å | |
| Resolution | 1.8 Å |
The crystal packing is stabilized by van der Waals interactions and CH–π stacking between cyclopropyl groups and aromatic regions.
Properties
IUPAC Name |
3-cyclopropyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-6(1)8-11-9(13-12-8)7-3-4-10-5-7/h6-7,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWKRAJPWOGTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Method (Tiemann-Krüger Approach)
- Reaction : Amidoximes react with acyl chlorides or activated carboxylic acid derivatives to form 3,5-disubstituted 1,2,4-oxadiazoles.
- Catalysts : Use of pyridine or tetrabutylammonium fluoride (TBAF) improves yields.
- Limitations : Harsh reaction conditions, moderate yields, and purification challenges.
Ester Activation and Coupling Reagents
- Reagents : Methyl or ethyl esters of carboxylic acids activated by coupling agents such as EDC, DCC, CDI, TBTU, or T3P.
- Advantages : Milder conditions than acyl chlorides.
- Challenges : Sensitive to –OH or –NH2 groups on substrates, which can interfere with cyclization.
Microwave-Assisted Cyclization
- Method : Microwave irradiation (MWI) accelerates the heterocyclization of amidoximes and acyl chlorides or esters.
- Catalysts : NH4F/Al2O3 or K2CO3.
- Benefits : Significantly reduced reaction times (minutes instead of hours), improved yields, and environmentally friendly due to reduced solvent use.
- Application : Suitable for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles including those with cyclopropyl and pyrrolidinyl substituents.
One-Pot Procedures
- NaOH/DMSO Superbase Medium : Amidoximes and methyl/ethyl esters react at room temperature with moderate to excellent yields (11–90%), though reaction times can be long (4–24 h).
- Vilsmeier Reagent Activation : Carboxylic acids activated by Vilsmeier reagent react with amidoximes to afford good to excellent yields (61–93%) with simple purification.
Alternative Synthetic Routes
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
Tandem Reactions and Photoredox Catalysis
- Tandem Nitroalkene Reactions : Nitroalkenes with arenes and nitriles in the presence of triflic acid (TfOH) yield 1,2,4-oxadiazoles rapidly (10 min) with high yields (~90%), but require acid-resistant substrates.
- Photoredox Catalysis : Visible light-induced [3+2]-cycloaddition of disubstituted 2H-azirines with nitrosoarenes using organic dye catalysts offers a green chemistry route but with moderate yields (35–50%).
Specific Considerations for 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Given the substituents:
- Cyclopropyl group : Can be introduced via cyclopropyl-containing carboxylic acid derivatives or acyl chlorides.
- Pyrrolidin-3-yl group : Usually introduced via amidoxime derived from pyrrolidine-3-carboximidamide or related precursors.
The most efficient preparation method involves:
- Synthesizing the appropriate amidoxime bearing the pyrrolidin-3-yl moiety.
- Reacting this amidoxime with cyclopropyl-substituted carboxylic acid derivatives (esters or acyl chlorides).
- Employing microwave-assisted cyclization or one-pot methods with coupling reagents to improve yield and reduce reaction time.
Data Table: Summary of Preparation Methods for 3,5-Disubstituted 1,2,4-Oxadiazoles (Including 3-Cyclopropyl-5-(pyrrolidin-3-yl) Derivatives)
| Method | Starting Materials | Conditions | Yield Range (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoxime + Acyl chloride | Pyridine/TBAF, reflux | 40–70 | Several hours | Simple reagents | Harsh conditions, purification |
| Amidoxime + Activated Ester + Coupling Reagents | Amidoxime + methyl/ethyl ester + EDC, DCC, CDI, etc. | Room temp to reflux | 50–85 | 4–24 h | Milder than acyl chlorides | Sensitive to –OH/–NH2 groups |
| Microwave-Assisted Cyclization | Amidoxime + Acyl chloride or ester | Microwave, NH4F/Al2O3 or K2CO3 | 70–90 | Minutes (10–60 min) | Fast, high yield, eco-friendly | Requires microwave equipment |
| One-Pot NaOH/DMSO Superbase | Amidoxime + methyl/ethyl ester | Room temp | 11–90 | 4–24 h | Simple purification | Long reaction time |
| Vilsmeier Reagent Activation | Amidoxime + Carboxylic acid | Room temp, Vilsmeier reagent | 61–93 | Hours | One-pot, good yields | Limited substrate scope |
| 1,3-Dipolar Cycloaddition | Nitrile oxide + Nitrile | Pt(IV) catalyst, mild conditions | Low (<50) | Up to 72 h | Mild conditions | Expensive catalyst, low yield |
| Tandem Nitroalkene Reaction | Nitroalkene + Arene + Nitrile | TfOH, 10 min | ~90 | 10 min | High yield, rapid | Requires acid-resistant substrates |
| Photoredox Catalysis | 2H-Azirines + Nitrosoarenes | Visible light, organic dye catalyst | 35–50 | Hours | Green chemistry | Moderate yield |
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole ring.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
CPO has shown promising antimicrobial properties in preliminary studies. Research indicates that oxadiazole derivatives possess significant antibacterial and antifungal activities. The presence of the pyrrolidine moiety enhances its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .
2. Anticancer Potential
Studies have suggested that oxadiazole derivatives can inhibit cancer cell proliferation. CPO has been investigated for its ability to induce apoptosis in various cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and death .
3. Neurological Applications
CPO's structural similarity to known neuroprotective agents raises interest in its potential as a treatment for neurodegenerative diseases. Research is ongoing to assess its efficacy in models of conditions such as Alzheimer's disease and Parkinson's disease, focusing on its ability to cross the blood-brain barrier and exert neuroprotective effects .
Pharmacology
1. Receptor Modulation
CPO has been studied for its role as a modulator of specific receptors involved in neurotransmission. Its interaction with these receptors could lead to advancements in treatments for anxiety and depression, making it a candidate for further pharmacological exploration .
2. Drug Development
The compound serves as a scaffold for synthesizing new derivatives with enhanced pharmacological profiles. Researchers are exploring modifications to the CPO structure to improve its potency and selectivity against targeted biological pathways .
Material Science
1. Synthesis of Functional Materials
CPO can be utilized in the synthesis of functional materials due to its unique electronic properties. Its application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices, is being investigated .
2. Polymer Chemistry
Incorporating CPO into polymer matrices may enhance the thermal and mechanical properties of materials used in various industrial applications. Research is focused on developing polymers that leverage CPO's chemical characteristics for improved performance .
Case Studies
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be contextualized by comparing it to analogous 1,2,4-oxadiazole derivatives. Below is a detailed analysis:
Structural Analogues and Their Properties
Crystallographic and Physicochemical Comparisons
- Crystal Packing : The target compound’s pyrrolidine substituent facilitates hydrogen bonding, as seen in related structures (e.g., 5-methyl-1,2,4-oxadiazol-3-yl ferrocene, ), but lacks the π-π stacking observed in aromatic analogs like the trifluoromethylphenyl derivative .
- Thermal Stability : The cyclopropyl group enhances thermal stability compared to tert-butyl or chloromethyl substituents (e.g., ’s tert-butyl analog decomposes at 120°C) .
Biological Activity
3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₃O
- Molecular Weight : 179.22 g/mol
- CAS Number : 1341019-84-8
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.
| Cell Line | IC₅₀ Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Comparable to Tamoxifen |
| A549 (Lung Cancer) | 2.78 | Significant growth inhibition |
| PANC-1 (Pancreatic) | 10.5 | Induction of apoptosis |
The compound exhibited a dose-dependent increase in apoptosis in MCF-7 cells, as evidenced by flow cytometry assays that detected increased levels of cleaved caspase-3 and p53 expression .
The mechanisms underlying the anticancer activity of this compound are believed to involve:
- Inhibition of Oncogenic Kinases : The compound has been shown to inhibit several key oncogenic kinases, which play critical roles in cancer cell proliferation and survival .
- Apoptosis Induction : The activation of apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins has been observed .
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the S phase in certain cancer cell lines, which is crucial for preventing cancer cell division .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of oxadiazole derivatives. Modifications to the pyrrolidine and cyclopropyl groups can significantly influence the potency and selectivity of the compound:
- Cyclopropyl Substitution : Enhancements in biological activity have been linked to specific substitutions on the cyclopropyl ring.
- Pyrrolidine Variants : Alterations in the pyrrolidine moiety can lead to variations in pharmacokinetic properties and receptor binding affinities.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups.
- Combination Therapy : Preliminary results suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects.
Q & A
Docking Protocol :
- Prepare protein (e.g., remove water, add hydrogens).
- Define binding site (e.g., 10 Å around co-crystallized ligand).
- Use AutoDock Vina with Lamarckian GA.
- Validate with RMSD <2.0 Å for re-docked ligands .
Q. What are the stability challenges under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
